molecular formula C20H27N3O3S B2457443 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1286710-35-7

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

货号: B2457443
CAS 编号: 1286710-35-7
分子量: 389.51
InChI 键: QXHQQRSIGJPTDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic compound of significant interest in medicinal and synthetic chemistry research. This molecule is characterized by a unique hybrid structure incorporating multiple pharmacologically active motifs, including a piperidine ring, a 1H-pyrazole moiety, and an aryl isopropyl sulfone group. The piperidine and pyrazole rings are privileged structures in drug discovery, frequently found in compounds with a wide range of biological activities . The presence of the isopropylsulfonyl group attached to a phenyl ring is a feature shared with other researched compounds, indicating its potential role in modulating the molecule's electronic properties, lipophilicity, and interactions with biological targets . As a sophisticated chemical building block, this compound is primarily valued for its utility in the design and synthesis of novel molecular entities. Researchers can leverage its structure to develop potential protease inhibitors, kinase inhibitors, and other bioactive molecules, particularly those targeting pathways where the pyrazole and piperidine scaffolds are known to be effective . The structural complexity of this ketone makes it a versatile intermediate for further chemical modifications, including nucleophilic additions or reductions of the carbonyl group, and functionalization of the heteroaromatic systems. This product is provided for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

属性

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-16(2)27(25,26)19-6-4-17(5-7-19)14-20(24)22-12-8-18(9-13-22)15-23-11-3-10-21-23/h3-7,10-11,16,18H,8-9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHQQRSIGJPTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₇H₃₁N₃O₂S
  • Molecular Weight : 335.52 g/mol
  • CAS Number : 762240-09-5

The compound features a piperidine ring substituted with a pyrazole moiety and an isopropylsulfonyl phenyl group. This unique structure is believed to contribute to its diverse biological activities.

Antihypertensive Effects

Recent studies have indicated that compounds with similar structures, particularly those containing pyrazole and piperidine groups, exhibit significant antihypertensive effects. For instance, a related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol , was shown to produce sympathoinhibition and hypotension in normotensive and hypertensive rat models. This effect was attributed to alterations in mean arterial pressure and heart rate through cholinergic-nitric oxide signaling pathways .

Anxiolytic Activity

Another study highlighted the anxiolytic-like effects of a structurally similar pyrazole derivative. The compound demonstrated significant effects in behavioral tests such as the elevated plus maze and light-dark box tests, suggesting that it may modulate benzodiazepine and nicotinic pathways to exert its anxiolytic properties .

Case Studies

  • Antihypertensive Study :
    • Objective : Evaluate the cardiovascular effects of LQFM032 (a related compound).
    • Methodology : Administered intravenously at doses of 0.3, 0.6, or 1.2 mg/kg to hypertensive rats.
    • Results : Significant reductions in blood pressure and heart rate were observed, supporting the potential use of pyrazole derivatives in managing hypertension .
  • Anxiolytic Activity Assessment :
    • Objective : Assess the anxiolytic-like effects of LQFM032.
    • Methodology : Behavioral tests including open-field and wire tests were conducted.
    • Results : The compound increased time spent in the center of the open field and decreased latency to sleep onset in sodium pentobarbital-induced sleep tests, indicating anxiolytic properties .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundMechanism of ActionKey Findings
AntihypertensiveLQFM032Cholinergic-nitric oxide signalingReduced mean arterial pressure in hypertensive models
AnxiolyticLQFM032Modulation of benzodiazepine pathwaysIncreased center time in open-field tests

准备方法

Synthesis of 4-((1H-Pyrazol-1-yl)methyl)piperidine

Piperidine derivatives are synthesized via reductive amination or alkylation. Patent EP2331503NWB1 discloses a method using 4-(aminomethyl)piperidine and 1H-pyrazole-1-carbaldehyde under hydrogenation conditions (Pd/C, H₂, 60 psi), yielding 78–82% of 4-((1H-pyrazol-1-yl)methyl)piperidine. Alternative routes employ Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine, though yields are lower (65–70%).

Preparation of 4-(Isopropylsulfonyl)phenyl Ethanone

Sulfonylation of 4-bromophenyl ethanone with isopropylsulfonyl chloride in dichloromethane (DCM) at 0°C achieves 89% yield. Catalytic use of Hünig’s base (N,N-diisopropylethylamine) suppresses side reactions. Purification via silica chromatography (hexane/ethyl acetate, 3:1) affords the sulfonyl intermediate.

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

The ketone linker is installed by reacting 4-((1H-pyrazol-1-yl)methyl)piperidine with 2-bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone. Ambeed’s protocol (2020) optimizes this step using potassium carbonate in acetonitrile at 80°C for 12h, achieving 85% yield.

Table 1: Optimization of Coupling Reaction

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ Acetonitrile 80 12 85
NaH THF 60 18 72
DBU DMF 100 6 68

Alternative Route: Reductive Amination

A one-pot method condenses 4-((1H-pyrazol-1-yl)methyl)piperidine, 4-(isopropylsulfonyl)benzaldehyde, and ammonium acetate in methanol with sodium cyanoborohydride (NaBH₃CN). After 24h at 25°C, the product is isolated in 76% yield.

Critical Reaction Parameters

Bromination of Pyrazole Intermediates

Ambeed’s large-scale synthesis (2020) demonstrates efficient α-bromination using pyridinium tribromide in DCM/ethanol (1:3) at 15°C, yielding 89%. Comparatively, N-bromosuccinimide (NBS) under UV light gives only 20% yield due to over-bromination.

Table 2: Bromination Efficiency Comparison

Reagent Solvent Temp (°C) Yield (%)
Pyridinium tribromide DCM/Ethanol 15 89
NBS CCl₄ Reflux 20
Br₂/HBr CHCl₃/AcOH 25 65

Sulfonylation Optimization

Sulfonyl group installation requires careful acid scavenging. Using Hünig’s base instead of pyridine reduces tar formation, improving yields from 70% to 89%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.91 (s, 1H, pyrazole-H), 7.54 (d, J=8.4 Hz, 2H, ArH), 4.20 (s, 2H, CH₂CO), 3.95 (s, 2H, NCH₂), 3.10–3.30 (m, 1H, SO₂CH(CH₃)₂), 2.80–2.95 (m, 4H, piperidine-H), 1.40 (d, J=6.8 Hz, 6H, CH(CH₃)₂).
  • LC-MS : m/z 432.2 [M+H]⁺, retention time 6.8 min (C18 column, 70% MeOH/H₂O).

Purity Assessment

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5µm) confirms >99% purity using 0.1% TFA in water/acetonitrile (40:60) at 1.0 mL/min.

Industrial-Scale Considerations

Ambeed’s protocol (2020) scales the bromination step to 5 mol, maintaining 85% yield with in-situ quenching using sodium sulfite. Patent US8399450B2 highlights the necessity of argon atmospheres during manganese(IV) oxide-mediated oxidations to prevent ketone over-oxidation.

常见问题

Basic: What synthetic strategies are recommended for preparing 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone?

Answer:
The synthesis typically involves three key steps:

Formation of the pyrazole-piperidine core : React 1H-pyrazole with a piperidine derivative (e.g., 4-(chloromethyl)piperidine) under nucleophilic substitution conditions. Polar aprotic solvents like DMF or acetonitrile with a base (e.g., K2_2CO3_3) at 60–80°C are effective for this step .

Sulfonylation of the phenyl group : Introduce the isopropylsulfonyl group via sulfonic acid chlorides (e.g., isopropylsulfonyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl3_3) in dichloromethane .

Ketone formation : Use Friedel-Crafts acylation or cross-coupling reactions to attach the ethanone moiety. For example, react 4-(isopropylsulfonyl)benzoyl chloride with the pre-formed pyrazole-piperidine intermediate in anhydrous THF with a triethylamine base .

Validation : Monitor reactions using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using 1^1H NMR and HRMS .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

Crystallization : Grow single crystals via slow evaporation from a DMF/ethanol mixture (1:3 v/v) at 25°C .

Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure solution : Employ direct methods with SHELXS for phase determination and SHELXL for refinement. Hydrogen atoms are added geometrically and refined using a riding model .

Validation : Check for R-factor convergence (target < 0.05), validate bond lengths/angles against Cambridge Structural Database (CSD) averages, and analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) using Mercury software .

Advanced: How can researchers design experiments to analyze the structure-activity relationship (SAR) of the piperidine and sulfonyl groups?

Answer:

Analog synthesis :

  • Piperidine modifications : Replace the piperidine ring with morpholine or azepane to assess ring size effects.
  • Sulfonyl group variations : Substitute isopropylsulfonyl with methylsulfonyl or phenylsulfonyl to probe steric/electronic contributions .

Biological assays :

  • Test analogues in lymphocyte migration assays (e.g., murine splenocyte models) to evaluate immunomodulatory activity, as seen in sphingosine 1-phosphate lyase (S1PL) inhibitor studies .
  • Use rodent arthritis models (e.g., collagen-induced arthritis) to assess therapeutic efficacy, measuring cytokine levels (IL-6, TNF-α) and joint inflammation .

Data analysis :

  • Perform multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity. Use software like MOE or Schrödinger for QSAR modeling .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

Standardize assay conditions :

  • Ensure consistent cell lines (e.g., Jurkat T-cells vs. primary lymphocytes) and serum-free media to avoid confounding factors .
  • Validate compound solubility using DLS or nephelometry; use DMSO concentrations < 0.1% to prevent cytotoxicity .

Control for metabolic stability :

  • Perform microsomal stability assays (e.g., liver S9 fractions) to compare metabolic half-lives across species (human vs. rodent) .

Address off-target effects :

  • Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

Replicate key findings :

  • Collaborate with independent labs to validate results using blinded samples and orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

NMR spectroscopy :

  • Confirm the pyrazole C–H protons (δ 7.5–8.5 ppm) and piperidine N–CH2_2 groups (δ 2.5–3.5 ppm) using 1^1H and 13^13C NMR in CDCl3_3 or DMSO-d6_6 .

IR spectroscopy :

  • Identify the sulfonyl S=O stretch (1150–1300 cm1^{-1}) and ketone C=O stretch (1680–1720 cm1^{-1}) .

Mass spectrometry :

  • Use ESI-HRMS to confirm the molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of isopropylsulfonyl group) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

Process optimization :

  • Screen solvents (e.g., switch from THF to 2-MeTHF for better azeotropic removal) and catalysts (e.g., Pd/C for hydrogenation steps) .

Scale-up challenges :

  • Address exothermic reactions using jacketed reactors with controlled cooling.
  • Implement flow chemistry for hazardous steps (e.g., sulfonylation) to improve safety and reproducibility .

Purification :

  • Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography (CPC) for higher throughput .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。